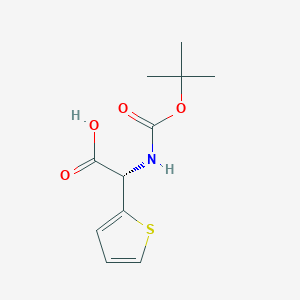

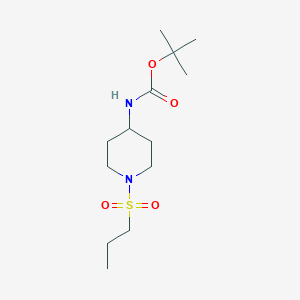

(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid

説明

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS number 40512-56-9 . It has a molecular weight of 257.31 and a molecular formula of C11H15NO4S .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.31 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

科学的研究の応用

Drug Discovery and Development

Boc-(S)-2-Thienylglycine: is utilized in the drug discovery process, particularly in the design and synthesis of novel pharmaceutical compounds. Its role in the development of peptide-based drugs is crucial due to its ability to introduce chirality and stability into peptide chains. Researchers leverage this compound to create peptides that mimic natural biological processes or disrupt pathological interactions .

Proteomics Research

In proteomics, Boc-(S)-2-Thienylglycine aids in the study of protein structure and function. It can be incorporated into proteins to study post-translational modifications and protein-protein interactions. This application is vital for understanding diseases at the molecular level and developing targeted therapies .

Material Science

This compound finds applications in material science, where it is used to synthesize polymers with specific optical or electronic properties. These polymers can be used in creating new materials for electronics, photonics, and biodegradable products .

Catalysis

Boc-(S)-2-Thienylglycine: serves as a ligand in catalytic reactions, influencing the rate and selectivity of chemical transformations. Its use in asymmetric catalysis helps in the production of enantiomerically pure substances, which is essential for the synthesis of active pharmaceutical ingredients .

Environmental Chemistry

In environmental chemistry, researchers use Boc-(S)-2-Thienylglycine to study the degradation of environmental pollutants. It can act as a model compound to understand the breakdown of complex organic molecules in the environment .

Agricultural Chemistry

The compound’s role in agricultural chemistry includes the development of novel agrochemicals. It can be used to create pesticides and herbicides with improved efficacy and reduced environmental impact .

Bioconjugation Techniques

Boc-(S)-2-Thienylglycine: is instrumental in bioconjugation techniques, where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This application is significant in the development of diagnostic tools and targeted drug delivery systems .

Analytical Chemistry

Lastly, in analytical chemistry, Boc-(S)-2-Thienylglycine is used as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of complex biological samples, playing a critical role in pharmacokinetics and toxicology studies .

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 , which provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654628 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid | |

CAS RN |

40512-56-9 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)

![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)

![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)